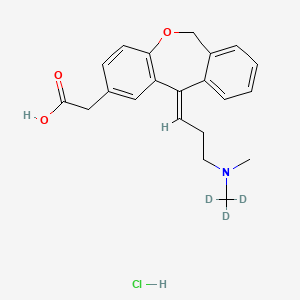

Olopatadine-d3 Hydrochloride

Vue d'ensemble

Description

Olopatadine-d3 (chlorhydrate) est une forme deutérée du chlorhydrate d'olopatadine, qui est un antagoniste sélectif de l'histamine H1 et un stabilisateur des mastocytes. Il est principalement utilisé pour traiter la conjonctivite allergique et la rhinite en bloquant les effets de l'histamine, un médiateur inflammatoire primaire .

Mécanisme D'action

Target of Action

Olopatadine-d3 Hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions . Olopatadine also interacts with other targets such as Histamine H2 and H3 receptors, and various proteins in the S100 family .

Mode of Action

This compound acts as a selective antagonist of the Histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also acts as a mast cell stabilizer , inhibiting the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the Histamine H1 receptor, it prevents histamine-induced effects on conjunctival epithelial cells . Additionally, it has been found to target the NF-κB signaling pathway , which plays a major role in inflammatory responses .

Result of Action

The action of this compound results in the attenuation of inflammatory and allergic reactions . This includes a reduction in symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis . It has also been found to have a protective effect against acute lung injury induced by lipopolysaccharide (LPS), a bacterial endotoxin .

Analyse Biochimique

Biochemical Properties

Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

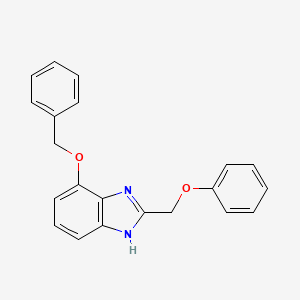

La synthèse de l'olopatadine-d3 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule d'olopatadine. Une méthode courante est l'utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, la synthèse peut commencer par la réaction du chlorhydrate de N,N-diméthylamino chloropropane avec du bromure de potassium et de l'hexaméthylphosphoramide dans du diméthylsulfoxyde, suivie de l'ajout d'isoxepac .

Méthodes de production industrielle

La production industrielle de l'olopatadine-d3 (chlorhydrate) implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la filtration .

Analyse Des Réactions Chimiques

Types de réactions

L'olopatadine-d3 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des produits de dégradation.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et le bromure de potassium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation tels que l'α-hydroxy olopatadine et le composé B apparenté à l'olopatadine .

Applications de la recherche scientifique

L'olopatadine-d3 (chlorhydrate) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme étalon de référence en chimie analytique pour la quantification de l'olopatadine dans diverses formulations.

Biologie : Étudiée pour ses effets sur la libération d'histamine et la stabilisation des mastocytes.

Médecine : Utilisée en recherche clinique pour étudier son efficacité et sa sécurité dans le traitement des affections allergiques.

Industrie : Employée dans le développement de nouvelles formulations antihistaminiques et comme étalon de contrôle de la qualité

Mécanisme d'action

L'olopatadine-d3 (chlorhydrate) agit en bloquant sélectivement les récepteurs de l'histamine H1 et en stabilisant les mastocytes. Cela empêche la libération d'histamine et d'autres médiateurs inflammatoires, réduisant ainsi les symptômes allergiques. Les cibles moléculaires comprennent les récepteurs de l'histamine H1 et les voies impliquées dans la dégranulation des mastocytes .

Applications De Recherche Scientifique

Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of olopatadine in various formulations.

Biology: Studied for its effects on histamine release and mast cell stabilization.

Medicine: Used in clinical research to study its efficacy and safety in treating allergic conditions.

Industry: Employed in the development of new antihistamine formulations and as a quality control standard

Comparaison Avec Des Composés Similaires

Composés similaires

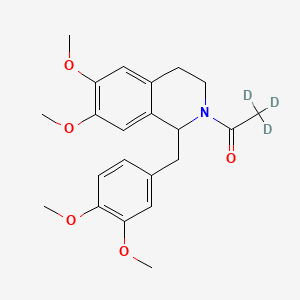

Fumarate de kétotifène : Un autre antihistaminique utilisé pour la conjonctivite allergique.

Chlorhydrate d'azelastine : Utilisé pour la rhinite allergique et la conjonctivite.

Chlorhydrate d'épinastine : Un antihistaminique avec des applications similaires.

Unicité

L'olopatadine-d3 (chlorhydrate) est unique en raison de sa forme deutérée, qui offre une stabilité accrue et permet des mesures analytiques plus précises dans les milieux de recherche. Son action sélective sur les récepteurs de l'histamine H1 et la stabilisation des mastocytes la distinguent également des autres antihistaminiques .

Propriétés

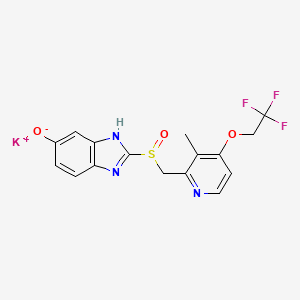

IUPAC Name |

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-KSSVLRJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

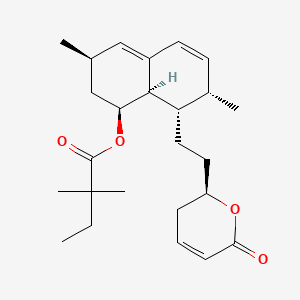

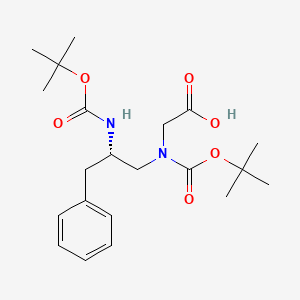

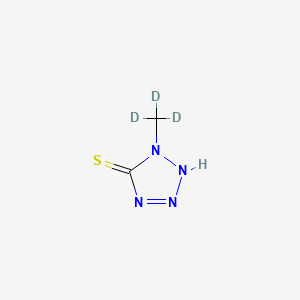

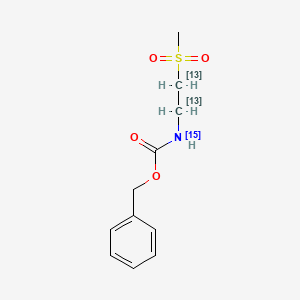

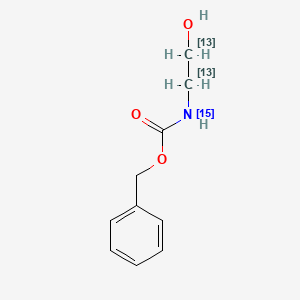

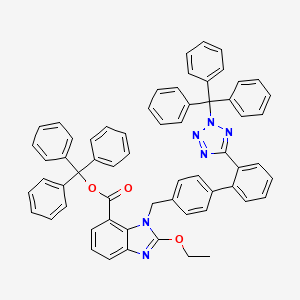

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)